Pentalene, octahydro-1,4-divinyl-
Description
Properties
CAS No. |
17572-84-8 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,4-bis(ethenyl)-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C12H18/c1-3-9-5-7-12-10(4-2)6-8-11(9)12/h3-4,9-12H,1-2,5-8H2 |
InChI Key |
PNRGHGIYEKXBMP-UHFFFAOYSA-N |
SMILES |
C=CC1CCC2C1CCC2C=C |
Canonical SMILES |
C=CC1CCC2C1CCC2C=C |
Synonyms |
Octahydro-1,4-divinylpentalene |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- The hydrogenation of the pentalene core reduces its inherent antiaromatic instability, while the vinyl groups introduce sites for electrophilic addition or polymerization .
Comparison with Structurally Similar Compounds
Parent Pentalene (C₈H₆)
- Structure : A fully conjugated bicyclic hydrocarbon with antiaromatic character due to its 8 π-electrons .
- Reactivity : Highly unstable; prone to dimerization or reactions that disrupt antiaromaticity.
- Ionization Behavior : Under single or double ionization, pentalene loses acetylene (C₂H₂) at low internal energy and hydrogen atoms at high energy .
Octahydro-1,4-Dimethoxy-Pentalene (C₁₀H₁₈O₂)
- CAS Number : 412930-22-4 .
- Structure : Octahydro-pentalene with methoxy (-OCH₃) groups at positions 1 and 4.
- Reactivity : Methoxy groups enhance solubility in polar solvents and enable nucleophilic substitution.
- Comparison : Unlike the divinyl derivative, this compound’s reactivity is dominated by oxygen-based functional groups rather than unsaturated bonds .
Decahydro-Naphthalene Derivatives (e.g., CAS 5957-33-5)
- Structure : Polycyclic hydrocarbons with additional methyl and methylene substituents .
- Key Difference : Larger ring systems (naphthalene-derived) confer greater steric hindrance and thermal stability compared to bicyclic pentalene derivatives.
Research Findings and Functional Insights
Electronic and Dissociation Behavior
- Ionization Effects :
- Neutral octahydro-pentalene derivatives undergo acetylene elimination under low-energy conditions, similar to parent pentalene. However, the presence of vinyl groups may stabilize intermediates via conjugation, altering fragmentation pathways .
- At high internal energy, H-atom loss dominates, but substituents like vinyl or methoxy could redirect reactivity (e.g., β-scission in vinyl groups) .
Aromaticity and Stability
- Parent pentalene’s antiaromaticity is mitigated in octahydro derivatives due to hydrogenation.
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